N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide
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Overview
Description
N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide is a complex organic compound featuring a thietane ring, a cyclobutyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide typically involves the reaction of N-arylsulfonamides with 2-(chloromethyl)thiirane in the presence of alkali. This reaction yields the corresponding N-(thietan-3-yl)sulfonamides . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring typically yields sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring and methanesulfonamide group can form specific interactions with active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine hydrochloride: A related compound with a similar thietane ring structure.
N-(thiiran-2-ylmethyl)sulfonamides: Compounds with a thiirane ring instead of a thietane ring.
Uniqueness
N-(3-(Thietan-3-ylamino)cyclobutyl)methanesulfonamide is unique due to its combination of a thietane ring, cyclobutyl group, and methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H16N2O2S2 |
---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
N-[3-(thietan-3-ylamino)cyclobutyl]methanesulfonamide |
InChI |
InChI=1S/C8H16N2O2S2/c1-14(11,12)10-7-2-6(3-7)9-8-4-13-5-8/h6-10H,2-5H2,1H3 |
InChI Key |
UJIVNOWYBYNRFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CC(C1)NC2CSC2 |
Origin of Product |
United States |
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